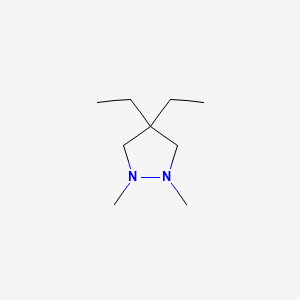
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.2685. This compound belongs to the class of pyrazolidines, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The “trans-” designation indicates the specific geometric configuration of the substituents on the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- typically involves the reaction of appropriate diethyl and dimethyl substituted hydrazines with suitable carbonyl compounds. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
Industrial production of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolidine, 1,2-diethyl-: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Pyrazolidine, 1,2-dimethyl-: Another related compound with different substituents, affecting its reactivity and applications.
Uniqueness
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is unique due to its specific geometric configuration and the presence of both diethyl and dimethyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
53779-87-6 |
|---|---|
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
4,4-diethyl-1,2-dimethylpyrazolidine |
InChI |
InChI=1S/C9H20N2/c1-5-9(6-2)7-10(3)11(4)8-9/h5-8H2,1-4H3 |
Clave InChI |
SAWDBFIYXUOZCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(N(C1)C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


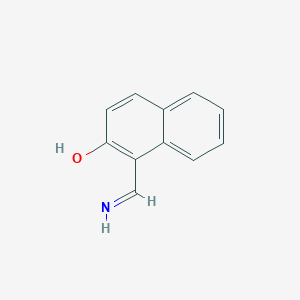
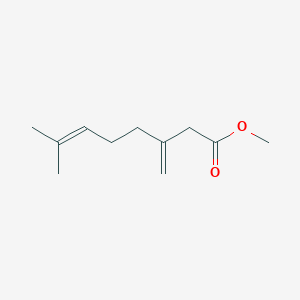
![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

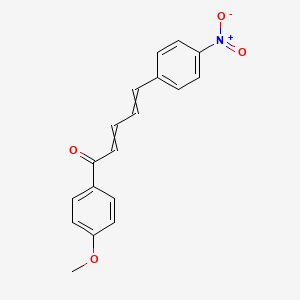
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
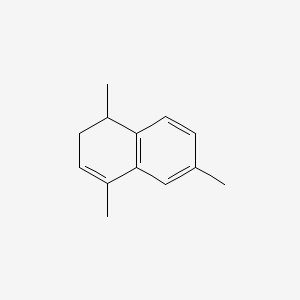
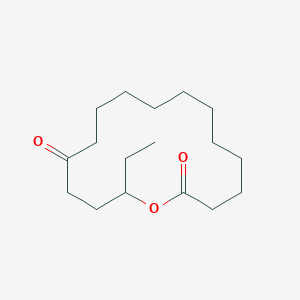
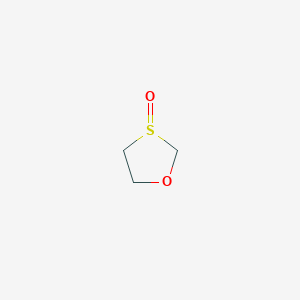
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)

